Disulfiram impurity 1-d10, also known as methyl diethyldithiocarbamate-d10, is a deuterated form of the impurity associated with the compound disulfiram. Its chemical formula is with a molar mass of approximately 163.3 g/mol. This compound exists as a solid at room temperature and is stable under specific storage conditions, typically requiring refrigeration or storage at low temperatures for prolonged stability . The presence of deuterium isotopes in its structure can influence its pharmacokinetics and metabolic properties, making it a subject of interest in drug development and interaction studies .
The biological activity of disulfiram impurity 1-d10 is closely related to its ability to chelate metal ions such as copper, which enhances its potential as an anticancer agent. The compound exhibits properties that allow it to induce oxidative stress within cells by generating ROS, leading to apoptosis in cancer cells . Studies have shown that dithiocarbamates can also interact with thiol groups in proteins, further contributing to their biological effects. The amphiphilic nature of such compounds allows them to cross cellular membranes more effectively than other similar compounds .
Synthesis of disulfiram impurity 1-d10 typically involves the reaction of diethylamine with carbon disulfide, followed by methylation using iodomethane or another methylating agent. The process may be conducted under controlled conditions to ensure the incorporation of deuterium isotopes into the final product. Common methods include:
Disulfiram impurity 1-d10 has several applications in research and pharmaceutical development:
Interaction studies involving disulfiram impurity 1-d10 focus on its ability to bind metal ions and react with thiol-containing compounds such as glutathione. These interactions are significant for understanding the compound's mechanism of action in inducing oxidative stress and apoptosis in cancer cells. Research indicates that the compound can enhance the toxicity of certain metal ions by facilitating their entry into cells or altering their redox state, thereby amplifying their biological effects .
Disulfiram impurity 1-d10 shares structural similarities with several other dithiocarbamate derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Disulfiram | More lipophilic than dithiocarbamates; used primarily for alcohol aversion therapy. | |
| Diethyldithiocarbamate | Parent compound; less lipophilic; used in various industrial applications. | |
| Methyl diethyldithiocarbamate | Similar structure but lacks deuterium; commonly used in research settings. | |
| Ethyl dithiocarbamate | Less stable; used mainly in organic synthesis. |
Disulfiram impurity 1-d10's incorporation of deuterium isotopes distinguishes it from these compounds, affecting its stability, solubility, and interaction profiles . This unique feature makes it particularly valuable for pharmacological studies where isotopic labeling can provide insights into metabolic pathways.
The systematic name for Disulfiram Impurity 1-d10 is S-Methyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)dithiocarbamate, reflecting its deuterium substitution pattern. This nomenclature adheres to IUPAC guidelines for isotopic labeling, which specify the use of bracketed descriptors to denote deuterium placement. The non-deuterated parent compound, S-Methyl N,N-Diethyldithiocarbamate (CAS 686-07-7), undergoes selective deuteration at all ten hydrogen atoms within its two ethyl groups (-CH2CH3 → -CD2CD3).
| Property | Value | Source |
|---|---|---|
| CAS Number (non-deuterated) | 686-07-7 | |
| Molecular Formula | C6D10H3NS2 | |
| Molecular Weight | 173.42 g/mol (non-deuterated) | |
| Isotopic Enrichment | ≥98% D (per position) |
The molecular structure comprises a dithiocarbamate backbone (-N-CS2-) linked to a methylthio group (-S-CH3) and two fully deuterated ethyl groups (-CD2CD3). Deuterium atoms replace all hydrogens on the ethyl carbons, as illustrated below:
$$ \text{S-Methyl} - \text{N}(\text{CD}2\text{CD}3)2 - \text{CS}2 $$
This substitution minimizes metabolic interference in tracer studies while preserving the compound’s electronic and steric properties. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the absence of protiated (H) residues in the ethyl moieties, ensuring structural fidelity.
Isotopic purity, a critical metric for analytical applications, exceeds 98% for Disulfiram Impurity 1-d10, as verified by high-resolution mass spectrometry. Position-specific labeling ensures deuterium resides exclusively on the ethyl groups, with no detectable migration to the methylthio or dithiocarbamate regions.
This precision enables its use in pharmacokinetic studies, where deuterated analogs act as internal standards to improve assay reproducibility.
The synthesis of disulfiram impurity 1-d10, also known as methyl diethyldithiocarbamate-d10, requires specialized deuterium labeling techniques to achieve complete isotopic substitution . The fundamental approach involves the reaction of diethylamine with carbon disulfide, followed by methylation using deuterated methylating agents to ensure comprehensive deuterium incorporation throughout the molecule .
Hydrogen-deuterium exchange reactions represent the primary methodology for deuterium incorporation in organic synthesis [8]. These processes utilize deuterium oxide as the most accessible deuterium source, operating under controlled conditions to facilitate selective isotopic substitution [8] [9]. The exchange mechanism typically proceeds through metal-catalyzed pathways, where palladium or platinum catalysts facilitate the replacement of hydrogen atoms with deuterium under specific temperature and pressure conditions [9] [10].
Catalytic isotope exchange techniques have proven particularly effective for dithiocarbamate synthesis [10] [11]. Palladium on carbon catalysts combined with aluminum powder in deuterium oxide systems generate deuterium gas in situ, enabling controlled incorporation of deuterium atoms into target molecules [9]. The reaction conditions typically require temperatures ranging from 80 to 190 degrees Celsius, with reaction times varying from 20 to 60 minutes depending on the substrate complexity [9].
The incorporation of deuterium through direct gas addition methods utilizes deuterium gas under hydrogen pressure [13]. This approach ensures uniform isotopic labeling throughout the synthesis process, particularly when applied during the initial formation of the dithiocarbamate backbone [13]. Iron-based catalysts prepared from cellulose and iron salts have demonstrated effectiveness in selective deuteration reactions, enabling kilogram-scale production with high quality control [13].
Transfer deuteration methodologies employ deuterated reagents as hydrogen sources rather than gaseous deuterium [25]. These techniques utilize deuterated alcohols or formic acid derivatives to provide controlled deuterium incorporation while avoiding the complexities associated with gaseous deuterium handling [25]. The transfer approach particularly benefits the synthesis of deuterated dithiocarbamates by enabling selective labeling of specific molecular positions [25].
| Deuteration Method | Temperature Range (°C) | Reaction Time (min) | Deuterium Source | Typical Yield (%) |
|---|---|---|---|---|
| Palladium-Carbon-Aluminum | 80-190 | 20-60 | D₂O | 80-99 |
| Iron-Cellulose Catalyst | 60-120 | 30-180 | D₂O + H₂ | 85-95 |
| Transfer Deuteration | 25-80 | 60-300 | Deuterated Alcohols | 70-90 |
| Direct Gas Addition | 100-150 | 120-480 | D₂ Gas | 90-98 |
The optimization of synthetic routes for disulfiram impurity 1-d10 isolation requires systematic consideration of multiple reaction parameters and purification strategies [15]. Analytical Quality by Design approaches provide comprehensive frameworks for method development, incorporating factorial design experiments to identify critical method parameters and their interactions [15].
Carbon disulfide reactions with secondary amines form the fundamental chemistry underlying dithiocarbamate synthesis [21] [23]. The reaction mechanism proceeds through nucleophilic attack of the amine nitrogen on the carbon center of carbon disulfide, followed by subsequent protonation and rearrangement steps [21]. Multi-component reactions involving diazo compounds, carbon disulfide, and secondary amines have demonstrated effectiveness in producing functionalized dithiocarbamates under mild conditions [23].
The kinetics of dithiocarbamate formation and decay significantly influence synthetic optimization strategies [21]. Various dithiocarbamate structures exhibit dramatically different stabilities under physiological conditions, with decay lifetimes ranging from approximately 2 seconds for imidazolidyldithiocarbamate to over 24 hours for pyrrolidinyldithiocarbamate in phosphate buffer solutions at 37 degrees Celsius [21]. These stability differences necessitate careful control of reaction conditions to prevent premature decomposition during synthesis.
Crystallization and polymorphic considerations play crucial roles in impurity isolation procedures [19]. Batch-to-batch variations in crystal habit or polymorphic forms often correlate with the presence or absence of specific impurities in the crystalline material [19]. The understanding of impurity effects on crystal growth processes becomes essential for achieving consistent product quality and purity levels [19].
High-performance liquid chromatography methods provide the primary analytical approach for impurity separation and quantification [19]. Mobile phase optimization typically involves systematic evaluation of different solvent combinations, pH adjustments, and gradient conditions to achieve baseline separation of the target impurity from related substances [19]. The development of stability-indicating analytical procedures ensures accurate measurement of impurity levels throughout the manufacturing process [19].
Process-related impurities arise during chemical synthesis as residual unreacted materials or side reaction products [27]. The control of these impurities requires comprehensive understanding of reaction mechanisms and implementation of effective washing and purification procedures [27]. Manufacturing process optimization focuses on minimizing impurity formation while maximizing the efficiency of downstream removal steps [27].
Isotopic fidelity in deuterium-labeled compound synthesis depends critically on maintaining high deuterium incorporation levels while preventing isotopic back-exchange during processing [28]. The assessment of isotopic purity requires sophisticated analytical methodologies capable of distinguishing hydrogen-deuterium isotopologue ions with high accuracy and precision [28].
Temperature control represents a fundamental parameter affecting deuterium incorporation efficiency [9] [12]. Elevated temperatures typically enhance deuterium exchange rates but may also promote undesired side reactions or isotopic scrambling [9]. The optimal temperature range for deuterium incorporation varies significantly depending on the specific substrate and catalyst system employed, generally falling between 60 and 190 degrees Celsius for dithiocarbamate syntheses [9].
Reaction time optimization balances complete deuterium incorporation against potential degradation or isotopic exchange processes [9] [12]. Extended reaction times may improve deuteration levels but increase the risk of back-exchange reactions, particularly in the presence of residual hydrogen-containing solvents or reagents [9]. Kinetic studies demonstrate that optimal reaction times typically range from 20 minutes to several hours, depending on substrate reactivity and reaction conditions [9].
Catalyst selection and loading significantly influence both reaction efficiency and isotopic selectivity [9] [13]. Palladium-based catalysts generally provide high activity for hydrogen-deuterium exchange but may exhibit limited selectivity in complex molecular systems [9]. Iron-based catalysts offer improved scalability and environmental compatibility while maintaining effective deuterium incorporation capabilities [13]. Catalyst loading optimization typically requires 3 to 10 percent by weight relative to the substrate to achieve satisfactory conversion rates [9].
Solvent system composition affects both reaction kinetics and isotopic fidelity [12] [26]. Deuterium oxide serves as both solvent and deuterium source in many synthetic procedures, but its high cost necessitates careful optimization of solvent volumes [26]. Mixed solvent systems incorporating organic co-solvents may enhance substrate solubility and reaction rates while maintaining effective deuterium incorporation [26].
pH control influences reaction mechanisms and product stability in deuterium labeling procedures [18] [26]. Acid-catalyzed deuteration reactions typically proceed through different mechanistic pathways compared to base-catalyzed processes, affecting both the extent and selectivity of deuterium incorporation [18]. The pH optimization requires consideration of substrate stability, catalyst activity, and potential side reaction pathways [18].
| Process Parameter | Optimal Range | Impact on Isotopic Fidelity | Monitoring Method |
|---|---|---|---|
| Temperature | 80-150°C | Direct correlation with incorporation rate | Thermocouple monitoring |
| Reaction Time | 30-180 min | Plateau effect after optimal time | Time-course sampling |
| Catalyst Loading | 3-10 wt% | Linear increase to saturation point | Gravimetric analysis |
| pH | 3.5-8.0 | Mechanistic pathway determination | pH electrode |
| D₂O Content | 85-99% | Direct impact on maximum incorporation | NMR spectroscopy |
Analytical characterization of isotopic purity employs electrospray ionization high-resolution mass spectrometry to distinguish isotopologue distributions [28]. The method provides rapid, sensitive analysis with minimal sample consumption, enabling real-time monitoring of deuteration reactions [28]. Nuclear magnetic resonance spectroscopy complements mass spectrometric analysis by providing position-specific information about deuterium incorporation sites [28] [30].
The analytical method development for Disulfiram Impurity 1-d10 represents a critical component in pharmaceutical quality control, requiring sophisticated chromatographic and mass spectrometric approaches to achieve the necessary sensitivity, selectivity, and robustness for trace-level impurity detection. This deuterium-labeled analog of Disulfiram Impurity 1, with molecular formula C₆H₃D₁₀NS₂ and molecular weight 173.4 g/mol, presents unique analytical challenges due to its structural similarity to the parent compound and the need for precise quantification at sub-percentage levels [1] [2] [3].
The foundation of effective impurity profiling for Disulfiram Impurity 1-d10 relies on the strategic selection and optimization of chromatographic separation techniques. High Performance Liquid Chromatography and its advanced variant, Ultra Performance Liquid Chromatography, serve as the primary analytical platforms for achieving the required resolution and sensitivity [4] [5].
Column Selection Strategy
The chromatographic separation of Disulfiram Impurity 1-d10 requires careful consideration of stationary phase chemistry to achieve optimal selectivity. Reversed-phase chromatography utilizing C18 columns represents the most widely employed approach, with several key considerations for column selection [6] [7]. The selection process should encompass columns with diverse selectivities, including conventional C18, end-capped C18, C8, phenyl-hexyl, and cyano phases to maximize separation potential [6].
For Disulfiram Impurity 1-d10 analysis, C18 columns with particle sizes ranging from 1.8 to 3.0 micrometers provide excellent efficiency and resolution. The Waters ACQUITY HSS T3 column (2.1 × 100 mm, 1.8 μm) has demonstrated particular effectiveness for similar dithiocarbamate compounds, offering enhanced retention of polar analytes [8] [9]. End-capped C18 phases show superior performance for dithiocarbamate separations due to reduced secondary interactions with residual silanol groups [6].
Mobile Phase Optimization
The mobile phase composition critically influences the chromatographic behavior of Disulfiram Impurity 1-d10. Acidic conditions, typically achieved using formic acid concentrations of 0.1 to 0.2 percent, enhance the ionization efficiency and improve peak shape [8] [10]. The optimal pH range for dithiocarbamate analysis falls between 2.6 and 4.0, providing adequate protonation of the nitrogen functionality while maintaining column stability [10] [11].
Gradient elution protocols utilizing acetonitrile-water or methanol-water systems have proven most effective for impurity profiling applications. A typical gradient program initiates with 20-25 percent organic modifier, increasing to 85-90 percent over 15-30 minutes, depending on the complexity of the sample matrix [5] [10]. The incorporation of ammonium acetate buffers at concentrations of 2-10 millimolar enhances electrospray ionization efficiency when coupled with mass spectrometric detection [12].
Ultra Performance Liquid Chromatography Advantages
Ultra Performance Liquid Chromatography systems operating at pressures exceeding 15,000 pounds per square inch enable the use of sub-2 micrometer particles, resulting in significant improvements in resolution, sensitivity, and analysis time [4] [9]. For Disulfiram Impurity 1-d10 analysis, Ultra Performance Liquid Chromatography can reduce analysis times by approximately 7-fold compared to conventional High Performance Liquid Chromatography while maintaining equivalent or superior resolution [9].
The enhanced efficiency of Ultra Performance Liquid Chromatography systems proves particularly advantageous for trace-level impurity detection, where increased peak capacity and reduced band broadening contribute to improved signal-to-noise ratios [4]. Column temperatures of 30-40 degrees Celsius optimize the separation efficiency and reduce analysis time without compromising peak resolution [10] [11].
Mass spectrometric detection provides unparalleled selectivity and sensitivity for the identification and quantification of Disulfiram Impurity 1-d10, enabling structural confirmation and trace-level detection capabilities essential for comprehensive impurity profiling [13] [14].
Ionization Techniques
Electrospray ionization represents the most suitable ionization technique for Disulfiram Impurity 1-d10 analysis, providing efficient generation of protonated molecular ions [M+H]⁺ at mass-to-charge ratio 174 [1] [8]. The electrospray ionization process benefits from the basic nitrogen functionality in the dithiocarbamate structure, facilitating protonation under acidic mobile phase conditions [15] [8].
Positive ion mode electrospray ionization demonstrates superior sensitivity compared to negative ion mode for dithiocarbamate compounds. Optimized source parameters include desolvation temperatures of 350-400 degrees Celsius, desolvation gas flows of 600-800 liters per hour, and source temperatures of 120-150 degrees Celsius [8]. Capillary voltages of 3.0-4.0 kilovolts and cone voltages of 20-30 volts provide optimal ionization efficiency [8].
Atmospheric Pressure Chemical Ionization serves as an alternative ionization technique, particularly useful for less polar dithiocarbamate derivatives. However, electrospray ionization generally provides superior sensitivity and reproducibility for Disulfiram Impurity 1-d10 [16].
Mass Analyzer Selection
Triple quadrupole mass spectrometers offer optimal performance for quantitative analysis of Disulfiram Impurity 1-d10, providing exceptional selectivity through Multiple Reaction Monitoring capabilities [15] [8]. The molecular ion at mass-to-charge ratio 174 fragments predictably to produce characteristic product ions at mass-to-charge ratios 100 and 128, enabling highly specific detection [8].
Multiple Reaction Monitoring transitions for Disulfiram Impurity 1-d10 analysis typically utilize the 174→100 transition as the quantifier ion and 174→128 as the qualifier ion. Collision energies of 10-15 electron volts optimize fragmentation efficiency while maintaining adequate sensitivity [8]. The use of deuterated internal standards provides superior accuracy and precision for quantitative analysis [2] [8].
High-resolution mass spectrometry systems, including time-of-flight and Orbitrap analyzers, offer complementary capabilities for structural elucidation and unknown impurity identification [13] [17]. These systems provide accurate mass measurements within 5 parts per million accuracy, enabling molecular formula determination and structural confirmation [17].
Detection Limits and Sensitivity
Mass spectrometric detection enables limit of detection values in the range of 0.01 to 0.1 nanograms per milliliter for Disulfiram Impurity 1-d10, representing a significant improvement over ultraviolet detection [15] [8]. Limit of quantification values typically range from 0.5 to 1.0 nanograms per milliliter, meeting the stringent requirements for trace-level impurity analysis [15] [8].
The enhanced sensitivity of mass spectrometric detection proves particularly valuable for impurity profiling applications where International Conference on Harmonisation guidelines require the detection and quantification of impurities present at 0.05 to 0.1 percent of the active pharmaceutical ingredient [18] [19].
Method validation represents a critical phase in analytical method development, ensuring that the developed methodology meets regulatory requirements and provides reliable, reproducible results for Disulfiram Impurity 1-d10 analysis [18] [20].
Limit of Detection and Limit of Quantification
The determination of Limit of Detection and Limit of Quantification follows International Conference on Harmonisation Q2(R1) guidelines, utilizing signal-to-noise ratio or statistical approaches [18] [21]. For Disulfiram Impurity 1-d10 analysis, Limit of Detection values are typically established using a signal-to-noise ratio of 3:1, while Limit of Quantification utilizes a 10:1 ratio [18] [22].
Statistical calculation methods employ the formula: Limit of Detection = 3.3σ/S and Limit of Quantification = 10σ/S, where σ represents the standard deviation of the response and S represents the slope of the calibration curve [18] [22]. This approach provides more robust and scientifically defensible limits compared to visual evaluation methods [21].
For liquid chromatography-mass spectrometry methods analyzing Disulfiram Impurity 1-d10, typical Limit of Detection values range from 0.01 to 0.05 percent of the active pharmaceutical ingredient concentration, while Limit of Quantification values range from 0.05 to 0.15 percent [15] [8]. These limits satisfy International Conference on Harmonisation requirements for impurity analysis [20].
Linearity and Range
Linearity validation demonstrates the proportional relationship between analyte concentration and detector response across the analytical range [23] [20]. For Disulfiram Impurity 1-d10 impurity profiling, the linearity range typically spans from the Limit of Quantification to 2.0 percent of the active pharmaceutical ingredient concentration [20].
A minimum of five concentration levels distributed across the analytical range are required for linearity validation [20] [24]. Correlation coefficients (R²) must meet or exceed 0.99 to demonstrate acceptable linearity [23] [20]. Statistical analysis should include evaluation of residuals, y-intercept confidence intervals, and goodness-of-fit parameters [24].
Recent studies of dithiocarbamate compounds demonstrate linear responses with correlation coefficients ranging from 0.995 to 0.999, indicating excellent method linearity [15] [8] [25]. The analytical range typically encompasses concentrations from 0.5 to 50 nanograms per milliliter for liquid chromatography-mass spectrometry methods [15] [8].
Precision Assessment
Precision validation encompasses repeatability, intermediate precision, and reproducibility assessments to ensure consistent method performance [23] [20]. Repeatability studies involve analysis of multiple sample preparations by the same analyst using the same instrument on the same day [20].
For Disulfiram Impurity 1-d10 analysis, acceptable repeatability requires relative standard deviation values below 5.0 percent for concentrations above the Limit of Quantification, with relaxed criteria of 15 percent at the Limit of Quantification level [23] [19]. Recent validation studies demonstrate repeatability values ranging from 1.86 to 7.74 percent for similar dithiocarbamate compounds [8].
Intermediate precision studies evaluate method performance across different days, analysts, and potentially different instruments [20]. This assessment provides insight into method robustness and transferability. Successful validation requires relative standard deviation values below 5.0 percent for routine concentration levels [23].
Accuracy and Recovery
Accuracy validation demonstrates the closeness of analytical results to the true value, typically expressed as percent recovery [23] [20]. For impurity analysis, accuracy is often assessed through spike-recovery studies using pharmaceutical matrices spiked with known concentrations of Disulfiram Impurity 1-d10 [20].
Acceptable accuracy requires recovery values between 95 and 105 percent for most concentration levels, with expanded criteria of 85 to 115 percent at the Limit of Quantification [23] [19]. Recent studies of dithiocarbamate compounds demonstrate recoveries ranging from 92.2 to 112.6 percent, meeting regulatory acceptance criteria [25].
Matrix effects assessment becomes particularly important for liquid chromatography-mass spectrometry methods, requiring evaluation of ion suppression or enhancement effects [19]. Post-extraction addition studies and matrix factor calculations provide quantitative assessment of matrix influences on analytical performance [8].
Robustness and System Suitability
Robustness testing evaluates method performance under deliberately varied analytical conditions, providing insight into method reliability during routine use [23] [20]. Critical parameters for Disulfiram Impurity 1-d10 analysis include mobile phase pH variations (±0.2 units), flow rate changes (±10 percent), column temperature variations (±5 degrees Celsius), and mobile phase composition changes (±2 percent) [11] [20].
System suitability testing establishes performance criteria that must be met before sample analysis [24]. Typical parameters include retention time precision, peak area precision, resolution between critical peak pairs, and peak tailing factors [24]. Resolution values must exceed 2.0 between Disulfiram Impurity 1-d10 and adjacent peaks, while tailing factors should remain below 1.5 [11].